REACTION_CXSMILES
|
[C:1](Cl)(=O)C(Cl)=O.CS(C)=O.[CH:11]1([N:15]2[C:19]3[CH:20]=[CH:21][C:22]([CH2:24][OH:25])=[CH:23][C:18]=3[N:17]([CH3:26])[C:16]2=[O:27])CC[CH2:12]1.C(N(CC)CC)C>ClCCl>[CH2:11]([N:15]1[C:19]2[CH:20]=[CH:21][C:22]([CH:24]=[O:25])=[CH:23][C:18]=2[N:17]([CH2:26][CH3:1])[C:16]1=[O:27])[CH3:12]
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Name
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1-Cyclobutyl-5-hydroxymethyl-3-methyl-1,3-dihydro-benzoimidazol-2-one
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Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C1(CCC1)N1C(N(C2=C1C=CC(=C2)CO)C)=O
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Name
|
|
Quantity
|
4.26 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
1.47 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
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Name
|
|
Quantity
|
1.47 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)C
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
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UNSPECIFIED
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Setpoint
|
23 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
EXTRACTION
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Details
|
Upon dilution with saturated sodium bicarbonate and dichloromethane the product was extracted into dichloromethane
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Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over sodium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)N1C(N(C2=C1C=CC(=C2)C=O)CC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.17 g | |
YIELD: CALCULATEDPERCENTYIELD | 99.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |